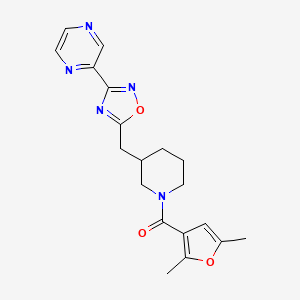

(2,5-Dimethylfuran-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2,5-dimethylfuran-3-yl)-[3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O3/c1-12-8-15(13(2)26-12)19(25)24-7-3-4-14(11-24)9-17-22-18(23-27-17)16-10-20-5-6-21-16/h5-6,8,10,14H,3-4,7,9,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATJMUYCQUZUVLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(=O)N2CCCC(C2)CC3=NC(=NO3)C4=NC=CN=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2,5-Dimethylfuran-3-yl)(3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)methanone is a heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies.

Chemical Structure and Synthesis

The compound features multiple functional groups, including a furan ring, a pyrazine moiety, and a piperidine structure. The synthesis typically involves multi-step organic reactions with careful control of reaction conditions to optimize yield and purity.

Synthetic Pathway

- Starting Materials : The synthesis begins with readily available precursors.

- Key Steps :

- Formation of the furan and pyrazine intermediates.

- Coupling reactions to form the final product.

- Conditions : Use of specific solvents, temperatures, and catalysts is crucial for successful synthesis.

Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems.

The compound may act by modulating specific signaling pathways or interacting with protein targets. Preliminary studies suggest that it may influence:

- Enzyme activity

- Receptor binding

- Cellular signaling pathways

Bioactivity Assays

Recent studies have employed bioactivity assays to evaluate the pharmacological effects of this compound. Here are some key findings:

| Study | Methodology | Key Findings |

|---|---|---|

| Study A | In vitro assays on cancer cell lines | Demonstrated significant cytotoxicity against various cancer types with IC50 values in the low micromolar range. |

| Study B | Molecular docking studies | Indicated strong binding affinity to target proteins involved in cell proliferation and apoptosis. |

| Study C | Animal models | Showed promising results in reducing tumor growth in xenograft models when administered at therapeutic doses. |

Case Studies

- Anticancer Activity : In a study involving human breast cancer cell lines, the compound exhibited an IC50 value of approximately 5 µM, indicating potent anticancer properties.

- Neuroprotective Effects : Another investigation highlighted its potential neuroprotective effects in models of neurodegeneration, suggesting possible applications in treating conditions like Alzheimer's disease.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

A plausible synthesis involves multi-step coupling reactions. For example:

- Step 1 : Formation of the oxadiazole ring via cyclization of an amidoxime precursor with a carboxylic acid derivative under reflux conditions (e.g., DMF, 120°C).

- Step 2 : Alkylation of the piperidine moiety using a bromomethyl intermediate, followed by coupling with the 2,5-dimethylfuran carbonyl group via nucleophilic acyl substitution. Optimization requires monitoring reaction kinetics (e.g., TLC, HPLC) and adjusting parameters like temperature, solvent polarity, and catalyst loading .

Q. Which analytical techniques are critical for confirming the compound’s structural integrity and purity?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR and 2D techniques (e.g., HSQC, COSY) to resolve stereochemistry and connectivity of the furan, oxadiazole, and piperidine moieties.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular formula.

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .

Q. How do the structural features of this compound influence its physicochemical properties?

- The 1,2,4-oxadiazole ring enhances metabolic stability and hydrogen-bonding potential, while the piperidine core contributes to basicity and solubility in polar solvents.

- The 2,5-dimethylfuran group may increase lipophilicity, impacting membrane permeability. Computational tools like LogP calculators or molecular dynamics simulations can predict solubility and partition coefficients .

Q. What preliminary assays are recommended to evaluate its biological activity?

- Enzyme inhibition assays : Target-specific screens (e.g., kinase or protease inhibition) using fluorogenic substrates.

- Cellular viability assays : MTT or ATP-based assays in relevant cell lines to assess cytotoxicity.

- Binding affinity studies : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecules .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

- Substituent variation : Synthesize analogs with modified substituents (e.g., replacing pyrazine with pyridine or altering furan methylation patterns) and compare activity profiles.

- Pharmacophore mapping : Use X-ray crystallography (if feasible) or molecular docking to identify critical binding motifs. For example, highlights the role of oxadiazole in π-π stacking interactions .

Q. What strategies resolve contradictions between in vitro activity and in vivo efficacy data?

- Pharmacokinetic profiling : Assess bioavailability, plasma half-life, and tissue distribution using LC-MS/MS.

- Metabolite identification : Incubate the compound with liver microsomes to detect unstable intermediates or rapid degradation pathways.

- Formulation optimization : Use nanoencapsulation or prodrug strategies to enhance stability and target engagement .

Q. How can computational methods predict off-target interactions or toxicity risks?

- In silico screening : Employ tools like SwissTargetPrediction or AutoDock to map potential off-targets.

- Toxicity prediction : Use QSAR models (e.g., ProTox-II) to flag hepatotoxicity or mutagenicity risks. Validate findings with zebrafish embryo toxicity assays .

Q. What experimental designs address conflicting data in receptor binding assays?

- Orthogonal validation : Combine SPR with fluorescence polarization (FP) assays to confirm binding kinetics.

- Negative controls : Include known inhibitors or receptor-knockout models to rule out nonspecific interactions.

- Statistical rigor : Apply ANOVA or mixed-effects models to account for batch variability or instrument noise .

Q. How does the compound’s stability under physiological conditions impact experimental outcomes?

- pH stability tests : Incubate the compound in buffers (pH 1–9) and monitor degradation via HPLC.

- Light/temperature sensitivity : Store samples under accelerated stability conditions (40°C, 75% RH) to identify decomposition pathways.

- Chelation studies : Test interactions with divalent cations (e.g., Mg²⁺, Ca²⁺) that may precipitate the compound .

Q. What advanced spectroscopic techniques elucidate its interaction with biological membranes?

- Solid-state NMR : Probe lipid bilayer insertion in model membranes (e.g., DMPC vesicles).

- Cryo-EM : Visualize membrane disruption at nanoscale resolution.

- Fluorescence anisotropy : Measure changes in membrane fluidity upon compound addition .

Methodological Notes

- Data Analysis : Use software like GraphPad Prism for dose-response curves and IC₅₀ calculations. For crystallographic data, refine structures with SHELXL .

- Contradiction Management : Cross-reference results with structurally similar compounds (e.g., ’s oxadiazole derivatives) to identify trends or outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.